N-(4-ethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(4-ethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core substituted with a fluorine atom at position 9, a methyl group at position 2, and an acetamide side chain connected to a 4-ethoxyphenyl moiety. This structure combines a rigid aromatic system with polar and lipophilic substituents, making it a candidate for pharmacological applications, particularly in inflammation and oncology. Its synthesis typically involves cyclization of thiophene precursors and subsequent functionalization via nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-3-28-14-9-7-13(8-10-14)24-17(26)11-25-12(2)23-19-18-15(22)5-4-6-16(18)29-20(19)21(25)27/h4-10H,3,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHDJUYMZCMXFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC(=C43)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, with the molecular formula C21H18FN3O3S and a molecular weight of 411.5 g/mol, is a compound of interest in biological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothienopyrimidine core. Its functional groups contribute to its biological activity, allowing for diverse interactions within biological systems. The compound is primarily utilized in research settings and is not approved for human or veterinary use.
1. Enzyme Inhibition
N-(4-ethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has been studied for its inhibitory effects on various enzymes, particularly those involved in neurodegenerative diseases. Similar compounds have shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease. For instance, derivatives of similar structures have demonstrated IC50 values ranging from 9.2 μM to 34.2 μM against these enzymes .
2. Anticancer Activity
The compound's structural analogs have exhibited significant anticancer properties in vitro. Studies involving synthesized derivatives have shown promising results against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer). For example, certain derivatives demonstrated higher efficacy than standard treatments like 5-fluorouracil .
Biological Activity Data
| Activity Type | Target | IC50 Values (μM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | AChE | 15.2 - 34.2 | |
| BChE | 9.2 - 19.2 | ||
| Anticancer Activity | MCF-7 | >10 | |
| A549 | >10 | ||
| DU-145 | >10 |
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and improve cell viability by inhibiting AChE activity, suggesting potential applications in neurodegenerative disorders .
Case Study 2: Anticancer Efficacy
In another investigation, a series of derivatives related to N-(4-ethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide were tested against multiple cancer cell lines using the MTT assay. The findings revealed that several compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Analogues
The compound belongs to a broader class of benzothieno-pyrimidine derivatives, which are studied for their anti-inflammatory, antiproliferative, and enzyme-inhibitory properties. Below is a comparative analysis with structurally related compounds:
Key Comparative Insights
Substituent Effects on Lipophilicity and Bioavailability The 4-ethoxyphenyl group in the target compound enhances lipophilicity (logP ~3.8) compared to the 4-chlorobenzyl analog (logP 3.85) , but the ethoxy group may improve metabolic stability over halogens due to reduced oxidative susceptibility.
Biological Activity Trends COX-2 Inhibition: Benzothieno-pyrimidines with sulfonamide thio-derivatives (e.g., compound 1 in ) show potent COX-2 inhibition (IC₅₀: 0.2–1.5 µM). The target compound’s acetamide side chain may mimic sulfonamide interactions, though direct activity data are pending . Anticancer Activity: Thieno-pyrimidine derivatives with thiophene or thiazolidinone moieties (e.g., ) demonstrate IC₅₀ values in the low micromolar range against breast cancer cells. The target compound’s fluorine atom may enhance DNA intercalation or topoisomerase inhibition.
Synthetic Accessibility The target compound’s synthesis parallels methods for benzothieno[3,2-d]pyrimidin-4-one derivatives, involving cyclocondensation of 2-aminobenzothiophene-3-carboxylates with acetamide precursors . In contrast, thieno[2,3-d]pyrimidines (e.g., ) require multi-step thiophene annulation, reducing yield scalability.
Structural-Activity Relationship (SAR) Highlights
- Methyl at Position 2 : Reduces steric hindrance, allowing better accommodation in enzyme active sites compared to bulkier substituents.
- Ethoxyphenyl vs. Chlorobenzyl : The ethoxy group’s oxygen atom may engage in hydrogen bonding, while chlorine in increases lipophilicity but risks toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
